

# Application Notes and Protocols for **SJ1008030 formic**

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *SJ1008030 formic*

Cat. No.: *B12376149*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SJ1008030 formic** is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Janus Kinase 2 (JAK2).[1][2] As a heterobifunctional molecule, SJ1008030 recruits the E3 ubiquitin ligase machinery to induce the ubiquitination and subsequent proteasomal degradation of JAK2. Dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of various hematological malignancies, including acute lymphoblastic leukemia (ALL).[3] SJ1008030 has demonstrated significant efficacy in preclinical models of CRLF2-rearranged ALL, a high-risk subtype of B-cell ALL (B-ALL) characterized by aberrant JAK-STAT signaling.[1][3] These application notes provide detailed protocols for evaluating the cellular activity of **SJ1008030 formic**, including its effects on cell viability and target protein degradation.

## Quantitative Data Summary

The following tables summarize the in vitro efficacy of **SJ1008030 formic** (also referred to as compound 8 in some literature) in the MHH-CALL-4 human B-cell precursor leukemia cell line, which harbors a CRLF2 rearrangement.

Table 1: Cytotoxicity of **SJ1008030 formic** in Leukemia Cell Lines

Cell Line	Description	IC50 (nM)	Incubation Time (hours)
MHH-CALL-4	CRLF2-rearranged B-ALL	5.4	72

Data sourced from studies on CRLF2-rearranged acute lymphoblastic leukemia.[4]

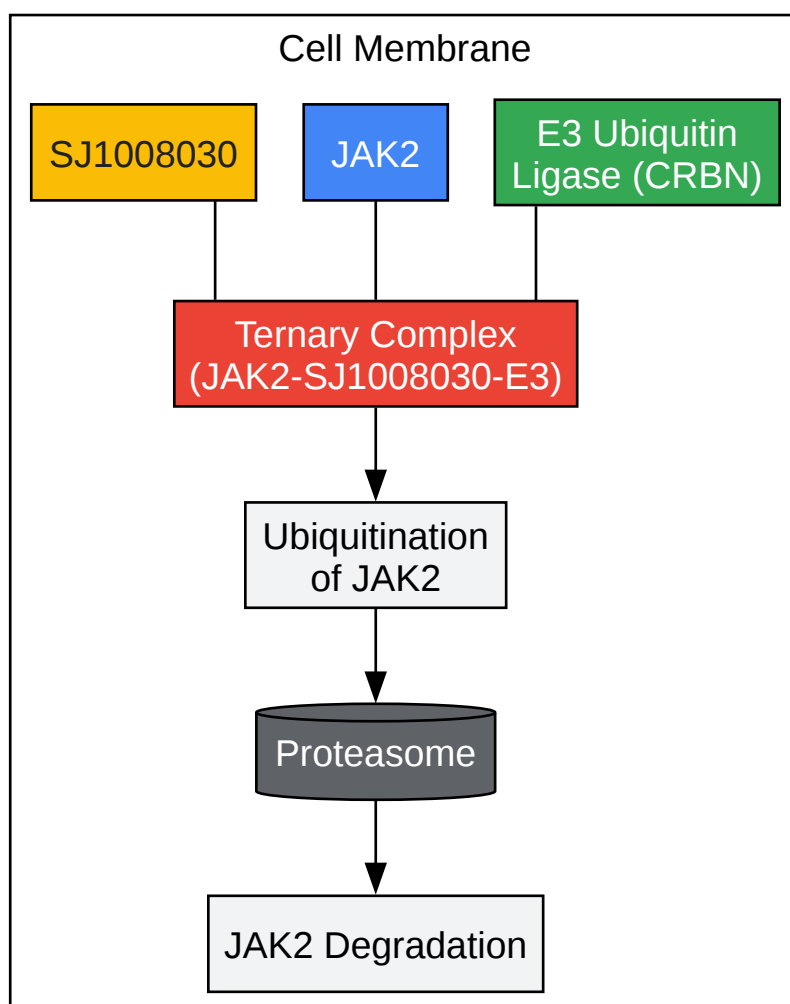
 Table 2: Protein Degradation Profile of **SJ1008030 formic** in MHH-CALL-4 Cells

Target Protein	Concentration Range	Incubation Time (hours)	Observed Effect
JAK2	0 - 4.3 $\mu$ M	72	Significant, dose-dependent degradation
GSPT1	0 - 4.3 $\mu$ M	72	Minimal to no degradation
IKZF1	0 - 4.3 $\mu$ M	72	Degradation observed (as a known IMiD neosubstrate)

This highlights the selectivity of SJ1008030 for JAK2 degradation over GSPT1.[4]

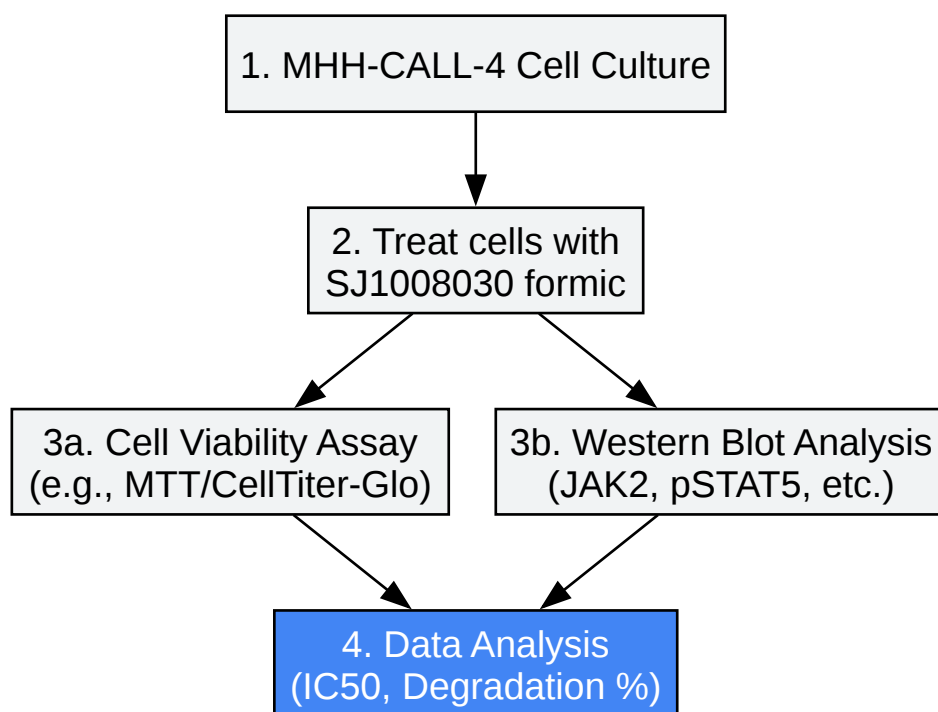
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SJ1008030 and a typical experimental workflow for its evaluation.



[Click to download full resolution via product page](#)

Caption: Mechanism of SJ1008030-mediated JAK2 degradation.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **SJ1008030 formic**.

## Experimental Protocols

### MHH-CALL-4 Cell Culture Protocol

MHH-CALL-4 cells are human B-cell precursor leukemia cells that grow in suspension.

Materials:

- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin (100x)
- MHH-CALL-4 cell line (e.g., from DSMZ, ACC 337)
- Sterile cell culture flasks (e.g., T-25 or T-75)
- Incubator (37°C, 5% CO<sub>2</sub>)

- Hemocytometer or automated cell counter
- Trypan Blue solution

#### Procedure:

- Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- Thawing Cells: Thaw cryopreserved MHH-CALL-4 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
- Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask. Initially, it is advantageous to use a 24-well plate.<sup>[5]</sup> Seed the cells at a density of approximately  $1 \times 10^6$  cells/mL.<sup>[5]</sup>
- Cell Maintenance: Maintain the cell culture in an incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: The cell density should be maintained between  $0.6 \times 10^6$  and  $2 \times 10^6$  cells/mL.<sup>[5]</sup> Split the culture approximately 1:2 once a week.<sup>[5]</sup> To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Dilute the cell suspension to the desired seeding density with fresh complete growth medium. The doubling time for these cells is approximately 80-100 hours.<sup>[5]</sup>

## Cell Viability (Cytotoxicity) Assay

This protocol describes a method to determine the IC<sub>50</sub> value of **SJ1008030 formic** using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

#### Materials:

- MHH-CALL-4 cells
- Complete growth medium
- **SJ1008030 formic** stock solution (e.g., 10 mM in DMSO)

- 96-well clear or white-walled microplates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader (absorbance or luminescence)

#### Procedure:

- Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Compound Preparation: Prepare a serial dilution of **SJ1008030 formic** in complete growth medium. A typical concentration range to test would be from 0.1 nM to 5 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
- Cell Treatment: Add the diluted **SJ1008030 formic** or vehicle control to the appropriate wells.
- Incubation: Incubate the plate for 72 hours at 37°C with 5% CO<sub>2</sub>.<sup>[4]</sup>
- Assay Measurement:
  - For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution, and then read the absorbance at the appropriate wavelength (e.g., 570 nm).
  - For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC<sub>50</sub> value.

## Western Blot Protocol for JAK2 Degradation

This protocol outlines the steps to assess the degradation of JAK2 and related signaling proteins in MHH-CALL-4 cells following treatment with **SJ1008030 formic**.

#### Materials:

- MHH-CALL-4 cells
- Complete growth medium
- **SJ1008030 formic** stock solution
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-JAK2, anti-pSTAT5, anti-STAT5, anti-GAPDH or  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and treat with varying concentrations of **SJ1008030 formic** (e.g., 1 nM, 10 nM, 100 nM, 1  $\mu$ M, 4.3  $\mu$ M) for 24 to 72 hours.<sup>[4]</sup> Include a vehicle control.
- Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.

- **Protein Quantification:** Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- **Sample Preparation:** Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (e.g., anti-JAK2) overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
- **Detection:** Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or  $\beta$ -actin) to determine the extent of protein degradation.

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. mayoclinic.elsevierpure.com \[mayoclinic.elsevierpure.com\]](#)
- [3. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- [5. Leibniz Institute DSMZ: Details \[dsmz.de\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for SJ1008030 formic]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12376149/docs#application-notes-and-protocols-for-sj1008030-formic\]](https://www.benchchem.com/product/b12376149/docs#application-notes-and-protocols-for-sj1008030-formic)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check